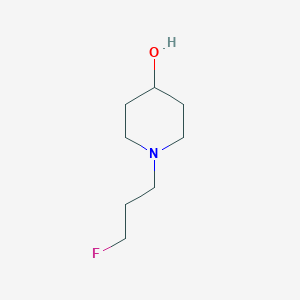

1-(3-Fluoropropyl)piperidin-4-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves introducing a fluoropropyl group onto the piperidine ring. Various methods can be employed, including hydrogenation, cyclization, cycloaddition, annulation, and amination. Researchers have explored both intra- and intermolecular reactions to achieve the desired product .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines have been explored, showing that reactions in protic solvents can lead to the formation of 3-amino-piperidin-4-ols, which have potential applications in synthesizing compounds like 4-fluorobenzyltrozamicol, a potent ligand for the vesicular acetylcholine transporter (Scheunemann et al., 2011). This demonstrates the compound's relevance in synthesizing ligands that could be used in neurological research and potential therapeutic applications.

The synthesis of 3,5-bis(2-fluorobenzylidene)-4-piperidone analogs of curcumin highlights the structural modification potential of piperidin-4-ol derivatives for creating compounds with varied biological activities (Lagisetty et al., 2009). Such derivatives could be explored for their anticancer properties, given curcumin's known biological activities.

Pharmacology and Drug Development

A series of (2-fluoroethyl) substituted spirocyclic piperidines have been prepared, highlighting the role of 1-(3-Fluoropropyl)piperidin-4-ol derivatives in developing potential imaging agents for σ(1) receptors in the central nervous system. These compounds, especially the (2-fluoroethyl) derivatives, have shown higher affinity and selectivity compared to their (3-fluoropropyl) counterparts (Maestrup et al., 2011). This research is crucial for developing diagnostic tools and therapeutic agents targeting the σ(1) receptor, which is involved in various neurological disorders.

In the field of tuberculosis research, piperidinol analogs have been discovered and optimized for anti-tuberculosis activity. This showcases the potential of 1-(3-Fluoropropyl)piperidin-4-ol derivatives in contributing to the development of novel anti-infective agents (Sun et al., 2009). The identification of compounds with good anti-tuberculosis activity and drug-like characteristics underscores the relevance of such derivatives in addressing global health challenges like tuberculosis.

Materials Science and Corrosion Inhibition

- Piperidine derivatives, including those related to 1-(3-Fluoropropyl)piperidin-4-ol, have been evaluated for their corrosion inhibition properties on iron, demonstrating the compound's potential applications beyond pharmacology into materials science (Kaya et al., 2016). This indicates that such compounds could be used to develop new materials or coatings to protect metals from corrosion, extending their life and utility in various industrial applications.

Propriétés

IUPAC Name |

1-(3-fluoropropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPZBONHFKEEHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

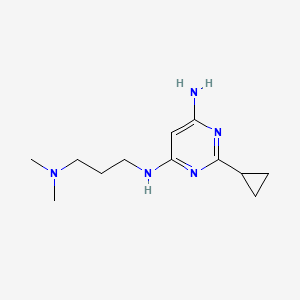

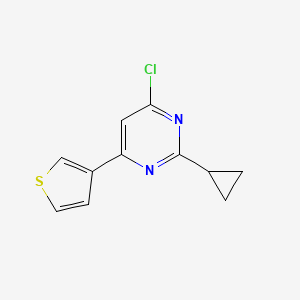

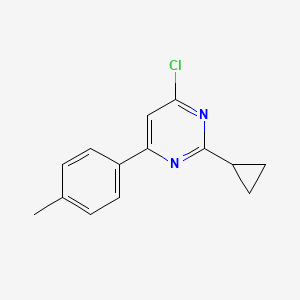

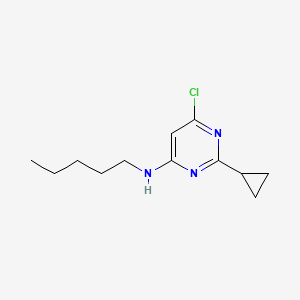

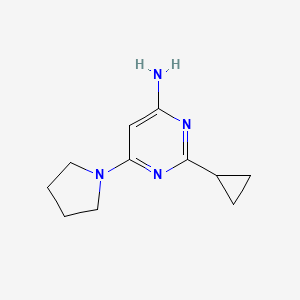

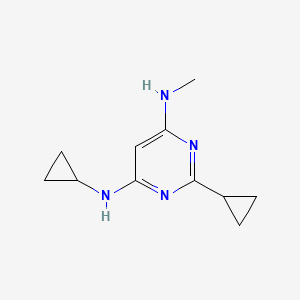

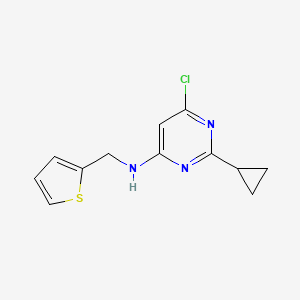

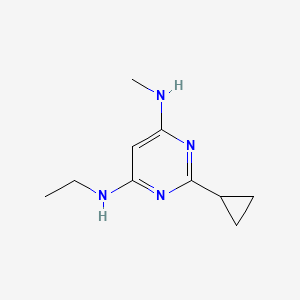

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.